molecular formula C21H14N2O2S B2369867 N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide CAS No. 536729-90-5

N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide

Cat. No.: B2369867
CAS No.: 536729-90-5
M. Wt: 358.42
InChI Key: BEWHWCVJTLSXHX-UHFFFAOYSA-N
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Description

“N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C15H10N2OS . It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon, and thiazole, a heterocyclic compound .


Synthesis Analysis

The synthesis of thiazole derivatives, such as “this compound”, involves several artificial paths and varied physico-chemical factors . Thiazoles are used to obtain free carbene particles and complexed with transition metals . The synthesis of thiazole derivatives has been a subject of interest for medicinal chemists due to their potent biological applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiazole ring attached to an acenaphthene moiety . The average mass of the molecule is 266.318 Da and the monoisotopic mass is 266.051392 Da .


Chemical Reactions Analysis

Thiazoles, including “this compound”, show similar chemical and physical properties to pyridine and pyrimidine . They are used in various chemical reactions, including the Stetter and benzoin condensation .

Scientific Research Applications

Optoelectronic Properties

  • Optoelectronic Applications : Thiazole-based compounds, similar to N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide, are explored for their optoelectronic properties. For example, Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated their conducting polymers for potential optoelectronic applications, highlighting the versatility of thiazole derivatives in this field (Camurlu & Guven, 2015).

Antimicrobial and Antifungal Activities

  • Antimicrobial Evaluation : Alborz et al. (2018) synthesized benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol, showing moderate antimicrobial activities against various bacterial strains. This indicates the potential of thiazole derivatives in developing new antimicrobial agents (Alborz et al., 2018).
  • Synthesis and Antimicrobial Activity : Liao et al. (2017) worked on synthesizing 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives, showing promising antibacterial activity against various pathogens, which underscores the importance of thiazole derivatives in antimicrobial research (Liao et al., 2017).

Anticancer Applications

  • Antiproliferative Activity Studies : Research by Alqahtani and Bayazeed (2020) on pyridine linked thiazole derivatives demonstrated potential anticancer activity against various cancer cell lines, illustrating the potential of thiazole derivatives like this compound in oncological research (Alqahtani & Bayazeed, 2020).

Pharmacological Evaluation

  • Pharmacological Activities : The work of Ronco et al. (2017) on N-(4-(3-aminophenyl)thiazol-2-yl)acetamides, which are structurally related to this compound, shows significant anti-proliferative and cytotoxic activities against cancer cell lines. This demonstrates the pharmacological potential of such compounds (Ronco et al., 2017).

Safety and Hazards

The safety and hazards associated with “N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide” are not specified in the retrieved documents .

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2S/c24-17(12-25-14-8-2-1-3-9-14)22-21-23-19-15-10-4-6-13-7-5-11-16(18(13)15)20(19)26-21/h1-11H,12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWHWCVJTLSXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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